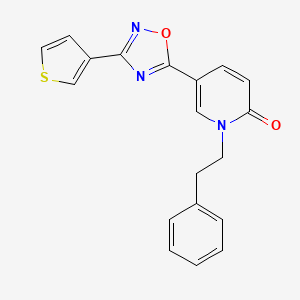
1-phenethyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenethyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H15N3O2S and its molecular weight is 349.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-phenethyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a novel organic molecule characterized by its unique structural components, including a pyridine ring, a thiophene moiety, and a 1,2,4-oxadiazole unit. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The following sections will explore its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H15N3O2S
- Molecular Weight : 349.41 g/mol
- IUPAC Name : 1-(2-phenylethyl)-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. Compounds containing this heterocycle have shown effectiveness against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 1 | HeLa | 92.4 |
| 2 | CaCo-2 | 85.0 |
| 3 | A549 | 78.5 |
These findings suggest that the incorporation of the oxadiazole unit enhances the antiproliferative activity against tumor cells .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cancer cell proliferation such as Histone Deacetylases (HDACs) and Carbonic Anhydrases (CAs) .
- Induction of Apoptosis : Evidence suggests that oxadiazole derivatives can trigger apoptotic pathways in cancer cells by modulating Bcl-2 family proteins and activating caspases .
- Cell Cycle Arrest : The compound may interfere with the cell cycle progression by affecting cyclin-dependent kinases (CDKs), leading to G1 or G2/M phase arrest .
Study on Antitumor Activity
A study conducted on various oxadiazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines. The study reported IC50 values ranging from 4.37 µM to 8.03 µM against HepG2 and A549 cell lines .
In Vivo Studies
In vivo studies using murine models have shown that compounds with similar structures can significantly reduce tumor size without causing severe toxicity to normal tissues. These findings underscore the therapeutic potential of this class of compounds in cancer treatment .
特性
IUPAC Name |
1-(2-phenylethyl)-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c23-17-7-6-15(12-22(17)10-8-14-4-2-1-3-5-14)19-20-18(21-24-19)16-9-11-25-13-16/h1-7,9,11-13H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTWUNAYCYIJJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=C(C=CC2=O)C3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














